C3a (70-77) (TFA)
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Overview
Description
C3a (70-77) (TFA) is an octapeptide corresponding to the COOH terminus of C3a, a component of the complement system. This compound exhibits the specificity and 1 to 2% of the biologic activities of C3a . It is known for its role in the immune response, particularly in inducing histamine release, promoting contraction of guinea pig ileal tissue, and enhancing vascular permeability in human skin .
Preparation Methods
Synthetic Routes and Reaction Conditions
C3a (70-77) (TFA) is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like HBTU or DIC and deprotection agents like TFA .
Industrial Production Methods
Industrial production of C3a (70-77) (TFA) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high efficiency and yield. The process involves rigorous purification steps, including high-performance liquid chromatography (HPLC), to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
C3a (70-77) (TFA) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, depending on the presence of specific amino acid residues.
Common Reagents and Conditions
Coupling Reagents: HBTU, DIC
Deprotection Agents: TFA
Oxidizing Agents: Hydrogen peroxide
Reducing Agents: Dithiothreitol (DTT)
Major Products Formed
The major products formed from these reactions include the desired peptide sequence and any by-products resulting from incomplete reactions or side reactions .
Scientific Research Applications
C3a (70-77) (TFA) has a wide range of applications in scientific research:
Immunology: Used to study the complement system and its role in immune responses.
Pharmacology: Investigated for its potential therapeutic effects in modulating immune responses.
Cell Biology: Employed in experiments to understand cell signaling pathways and interactions.
Biochemistry: Utilized in studies involving protein-protein interactions and enzyme activity.
Mechanism of Action
C3a (70-77) (TFA) exerts its effects by binding to the C3a receptor (C3aR), a class A G protein-coupled receptor. This interaction leads to the activation of downstream signaling pathways, resulting in various immune responses such as histamine release and increased vascular permeability . The compound selectively desensitizes ileal smooth muscle to C3a but not to human C5a, indicating a specific interaction with cellular C3a binding sites .
Comparison with Similar Compounds
Similar Compounds
C3a (70-77): The non-TFA form of the compound, exhibiting similar biological activities.
C5a: Another anaphylatoxin with distinct receptor interactions and biological effects.
Uniqueness
C3a (70-77) (TFA) is unique in its ability to selectively desensitize specific tissues to C3a while maintaining a lower overall biological activity compared to the full-length C3a . This selective activity makes it a valuable tool in research focused on the complement system and immune modulation .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H61N13O10.C2HF3O2/c1-17(2)10-23(46-32(55)25(12-21-13-39-16-42-21)47-33(56)26(15-49)48-28(51)19(5)36)30(53)41-14-27(50)44-24(11-18(3)4)31(54)43-20(6)29(52)45-22(34(57)58)8-7-9-40-35(37)38;3-2(4,5)1(6)7/h13,16-20,22-26,49H,7-12,14-15,36H2,1-6H3,(H,39,42)(H,41,53)(H,43,54)(H,44,50)(H,45,52)(H,46,55)(H,47,56)(H,48,51)(H,57,58)(H4,37,38,40);(H,6,7)/t19-,20-,22-,23-,24-,25-,26-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZQOOSMIYRICB-WCQUZJSSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CO)NC(=O)C(C)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H62F3N13O12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
938.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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